
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by a thiadiazine ring, which consists of three carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of phenyl groups at the 4 and 6 positions of the ring enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-1,3,5-thiadiazinane-2-thione typically involves a one-pot domino reaction. This reaction includes the pre-formed dithiocarbamate (DTC), formaldehyde, and an amino acid component. The reaction proceeds under mild conditions, often at room temperature, and yields the desired thiadiazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiadiazolidine derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolidines, and substituted phenyl derivatives .
Applications De Recherche Scientifique
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiprotozoal activities, making it a potential candidate for drug development.
Medicine: It has been investigated for its potential use in treating diseases such as Alzheimer’s and arteriosclerosis.
Industry: The compound is used in the design of drug delivery systems due to its high lipid solubility and enzymatic rate of hydrolysis
Mécanisme D'action
The mechanism of action of 4,6-Diphenyl-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione
- 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
- 4,6-Diphenyl-1,3,5-thiadiazine-2-thione
Uniqueness
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione stands out due to its unique combination of phenyl groups at the 4 and 6 positions, which enhances its stability and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts .
Propriétés
Numéro CAS |
53983-18-9 |
|---|---|
Formule moléculaire |
C15H14N2S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C15H14N2S2/c18-15-17-13(11-7-3-1-4-8-11)16-14(19-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18) |
Clé InChI |
PPCOHTPXMURTDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2NC(SC(=S)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


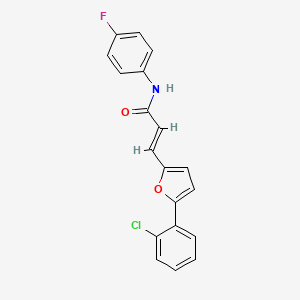
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

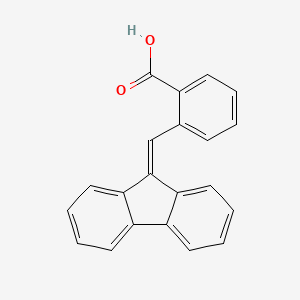

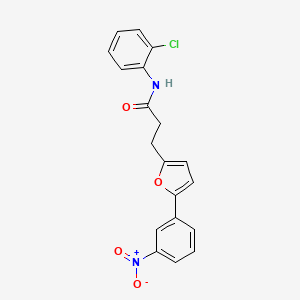

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
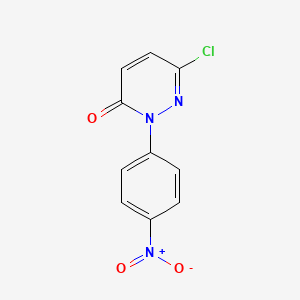
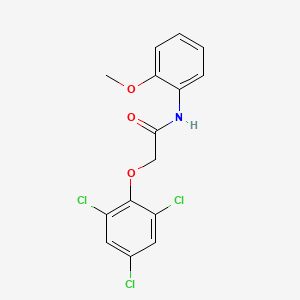
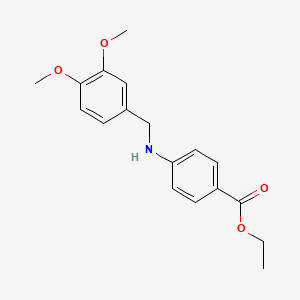
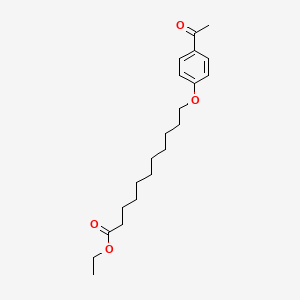
![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
